Product packaging for Cinacalcet-d4 Hydrochloride(Cat. No.:)

Cinacalcet-d4 Hydrochloride

Cat. No.: B1157594
M. Wt: 397.9
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Cinacalcet (B1662232) as a Calcimimetic Agent and its Receptor Modulatory Properties

Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR), a G-protein coupled receptor integral to regulating calcium homeostasis. jparathyroid.comnih.gov It functions as a positive allosteric modulator, enhancing the sensitivity of the CaSR on the surface of parathyroid gland cells to extracellular calcium. jparathyroid.comnih.govwikipedia.org This heightened sensitivity means that lower concentrations of calcium are needed to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH). jparathyroid.comnih.govpatsnap.com The reduction in PTH levels leads to a decrease in serum calcium concentrations. nih.govdrugbank.com Cinacalcet was the first allosteric G protein-coupled receptor modulator to be approved for clinical use. nih.govwikipedia.org

The CaSR is a member of the class C G protein-coupled receptors and is activated by various factors, including calcium and amino acids. pnas.org Cinacalcet specifically targets the transmembrane domain of the CaSR. pnas.orgnih.govjci.org By allosterically modifying the receptor, cinacalcet effectively mimics the action of calcium on tissues, hence the term "calcimimetic". wikipedia.orgdrugbank.com This mechanism is crucial in managing conditions characterized by excessive PTH secretion. patsnap.com

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Research and Development

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a significant strategy in pharmaceutical research and development. musechem.comnih.gov This seemingly minor structural change can lead to substantial improvements in a drug's pharmacokinetic profile. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the deuterated compound more resistant to metabolic breakdown, a phenomenon known as the kinetic isotope effect. musechem.comunibestpharm.com

This increased metabolic stability can result in several benefits, including:

Improved Pharmacokinetics: A slower rate of metabolism can lead to a longer drug half-life and increased systemic exposure (area under the curve, AUC), potentially allowing for less frequent dosing. musechem.com

Reduced Formation of Unwanted Metabolites: By altering metabolic pathways, deuteration can decrease the production of toxic or reactive metabolites, thereby potentially improving a drug's safety profile. researchgate.net

Enhanced Selectivity: Deuteration can help reduce the formation of non-selective metabolites, leading to improved target selectivity. unibestpharm.com

Stabilization of Chiral Centers: It can stabilize stereoisomers that are prone to racemization.

The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, which demonstrated an improved pharmacokinetic profile compared to its non-deuterated counterpart. nih.govresearchgate.netunibestpharm.com

Academic and Research Utility of Cinacalcet-d4 Hydrochloride as a Mechanistic Probe and Analytical Standard

This compound, a deuterated analog of cinacalcet, serves as a valuable tool in academic and research settings. Its primary applications are as a mechanistic probe and an analytical standard.

As a mechanistic probe , deuterated compounds like this compound allow researchers to trace the metabolic fate of the parent drug. musechem.comsimsonpharma.com By using techniques such as mass spectrometry, scientists can track how the molecule is absorbed, distributed, metabolized, and excreted (ADME) in the body. musechem.comsimsonpharma.comclearsynth.com This provides crucial insights into the drug's mechanism of action and how it interacts with metabolic enzymes, such as the cytochrome P450 (CYP) isoenzymes that are involved in cinacalcet's metabolism. wikipedia.orgdrugbank.comresearchgate.net For instance, studies can investigate whether deuteration alters the interaction with CYP3A4, CYP2D6, and CYP1A2, the primary enzymes that metabolize cinacalcet. nih.govdrugbank.com

As an analytical standard , this compound is essential for the accurate quantification of cinacalcet in biological samples during pharmacokinetic and pharmacodynamic studies. musechem.comresearchgate.netpharmainfo.in In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a deuterated internal standard is ideal because it has nearly identical chemical and physical properties to the analyte but a different mass. researchgate.net This allows for precise and accurate measurement of the non-deuterated drug by correcting for variations during sample preparation and analysis. researchgate.netpharmainfo.in

Chemical and Physical Properties of Cinacalcet and its Deuterated Analog

PropertyCinacalcet HydrochlorideThis compound
Molecular FormulaC22H23ClF3N nih.govC22H19D4ClF3N lgcstandards.com
Molecular Weight393.9 g/mol nih.gov397.9 g/mol lgcstandards.com
AppearanceWhite to off-white crystalline solid pharmainfo.inData not available
SolubilitySoluble in methanol, slightly soluble in water pharmainfo.inData not available
Melting Point175–177°C pharmainfo.inData not available
pKa8.72 pharmainfo.inData not available

Properties

Molecular Formula

C₂₂H₁₉D₄ClF₃N

Molecular Weight

397.9

Synonyms

(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl-d4]-1-napthalenemethanamine Hydrochloride;  (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl-d4)-1-_x000B_-(1-napthyl)ethylamine Hydrochloride;  Mimpara-d4;  Sensipar-d4; 

Origin of Product

United States

Chemical Synthesis and Isotopic Characterization

Synthetic Pathways for Cinacalcet-d4 Hydrochloride

The introduction of deuterium (B1214612) into the cinacalcet (B1662232) structure can be accomplished via several methods, with electrochemical techniques offering a modern, efficient, and cost-effective approach.

A highly effective method for synthesizing deuterated cinacalcet involves the electrochemical deuteration of an alkyne precursor. researchgate.netoaes.cc This technique utilizes a tandem electrochemical chemical palladium membrane reactor. sci-hub.se In this system, heavy water (D₂O) serves as the deuterium source, which is split electrochemically. researchgate.netoaepublish.com

The process begins with the electrochemical deuteration of an appropriate alkyne in an undivided cell, using a palladium-modified membrane as the cathode and a platinum mesh as the anode. researchgate.netoaes.cc This step produces a tetradeuterated-alkane intermediate with high yield (>99%) and excellent deuterium incorporation (>90%). researchgate.netoaes.cc Subsequent steps, including Dess-Martin oxidation and reductive amination, convert this intermediate into the final this compound. researchgate.netoaes.cc This electrochemical method is highly site-selective, installing four deuterium atoms specifically onto the propyl chain of the molecule, resulting in (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1,1,2,2-d4-1-amine. researchgate.netchemwhat.com This approach is noted for its cost-effectiveness, representing as little as 5% of the cost of traditional methods that use D₂ gas. researchgate.netoaes.cc

Alternative methods for deuterium incorporation typically rely on the use of deuterated reagents or building blocks. One common strategy involves the reductive amination using a deuterated reducing agent. For instance, in a synthesis analogous to that of the parent compound, sodium borodeuteride (NaBD₄) can be used in place of sodium borohydride (B1222165) (NaBH₄) to introduce deuterium. Another approach involves building the molecule from pre-deuterated intermediates, such as 3-(Trifluoromethyl)benzenepropanol-d4. usbio.net

When compared, the electrochemical method offers distinct advantages. Traditional methods using D₂ gas can have low site selectivity and require expensive, non-recoverable reagents. sci-hub.se The use of deuterated reagents like NaBD₄, while effective, introduces deuterium at different positions than the electrochemical method and may not achieve the same level of site-selectivity or cost-efficiency. researchgate.net The electrochemical route using D₂O is safer, more economical, and provides precise, high-level incorporation at specific sites, which is highly desirable for creating internal standards for metabolic studies. oaes.cc

Isotopic Enrichment and Purity Assessment Methods

For this compound to function effectively as an internal standard, its isotopic enrichment and chemical purity must be rigorously confirmed. acanthusresearch.com Isotopic enrichment refers to the percentage of the compound that has successfully incorporated the deuterium atoms, while chemical purity refers to the absence of other chemical species.

High-performance liquid chromatography (HPLC) is a standard method used to assess chemical purity. europa.eu Isotopic purity and enrichment are primarily determined using mass spectrometry (MS), which can distinguish between the deuterated compound and any residual non-deuterated analog based on their mass-to-charge (m/z) ratio. acanthusresearch.comvulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the degree of deuteration. vulcanchem.com Suppliers of stable isotope-labeled compounds typically provide a certificate of analysis detailing these purity metrics, with isotopic enrichment often exceeding 98 atom % D.

ParameterAnalytical MethodPurposeReference
Chemical PurityHigh-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the target compound relative to chemical impurities. europa.eu
Isotopic EnrichmentMass Spectrometry (MS)Determines the percentage of molecules containing the desired number of deuterium atoms. acanthusresearch.com
Enantiomeric PurityChiral HPLCEnsures the correct stereoisomer (R-enantiomer) is present. europa.eu

Structural Elucidation and Confirmation of Deuterium Incorporation via Advanced Spectroscopic Techniques

The precise structure of this compound and the exact location of the deuterium atoms are confirmed using a combination of advanced spectroscopic techniques.

Mass spectrometry (MS) is fundamental for confirming the successful incorporation of deuterium. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a known mass shift is observed. For example, a d3-labeled cinacalcet used as an internal standard shows a specific precursor-to-product ion transition (m/z 361.1 > 158.1) that is distinct from the non-labeled cinacalcet (m/z 358.1 > 155.1). nih.gov For Cinacalcet-d4, a mass increase of approximately 4 atomic mass units compared to the parent compound confirms the incorporation of four deuterium atoms. simsonpharma.com

TechniqueObservationInferenceReference
Mass Spectrometry (MS)Molecular ion peak is shifted by +4 m/z units compared to unlabeled cinacalcet.Confirms the incorporation of four deuterium atoms. veeprho.comsimsonpharma.com
¹H-NMR SpectroscopyAbsence of proton signals corresponding to the C1 and C2 positions of the propane (B168953) backbone.Confirms the specific location of the deuterium labels. vulcanchem.com
¹³C-NMR SpectroscopyCarbon signals for C-D bonds show altered splitting (triplet) and a slight upfield shift compared to C-H signals.Provides further confirmation of deuterium location. nih.gov
FT-IR SpectroscopyPresence of C-D stretching vibrations at lower frequencies (approx. 2100-2250 cm⁻¹) compared to C-H stretches.Confirms the presence of C-D bonds. rsc.org

Chemical Stability and Degradation Pathways Relevant to Research Applications

The chemical stability of this compound is critical for its role as a reliable analytical standard. Stability is typically assessed through forced degradation studies, which expose the compound to harsh conditions such as acid, base, oxidation, heat, and light. rsc.org

Studies on the non-deuterated Cinacalcet Hydrochloride have shown that the molecule is susceptible to degradation, particularly under oxidative stress (e.g., exposure to hydrogen peroxide). researchgate.netresearchgate.net The primary degradation pathways involve oxidation of the naphthalene (B1677914) ring and N-dealkylation. researchgate.net It is expected that this compound follows similar degradation pathways, as the deuterium labels on the propane chain are not at the primary sites of metabolic or chemical instability. The kinetic isotope effect (KIE) may slightly slow degradation reactions that involve the cleavage of a C-D bond, but it does not typically alter the final degradation products. For long-term use in research, suppliers recommend storing the compound at -20°C in a dry, dark environment to prevent degradation, with some products demonstrating stability for at least five years under these conditions. vulcanchem.com

Molecular and Cellular Pharmacology Preclinical and Mechanistic Investigations

Mechanism of Action at the Calcium-Sensing Receptor (CaSR)

Cinacalcet-d4 Hydrochloride, a deuterated analog of Cinacalcet (B1662232), functions as a calcimimetic agent. Its pharmacological activity is centered on the calcium-sensing receptor (CaSR), a class C G-protein coupled receptor (GPCR) that plays a pivotal role in regulating calcium homeostasis. cbhi.infojpp.krakow.pl Cinacalcet does not directly activate the receptor but rather acts as a positive allosteric modulator, enhancing the sensitivity of the CaSR to extracellular calcium ions (Ca2+). nih.govspringermedizin.detaylorandfrancis.com This modulation leads to a more profound intracellular response for a given concentration of extracellular calcium, effectively tricking the parathyroid gland into perceiving higher calcium levels than are actually present. droracle.ai

Cinacalcet is a Type II calcimimetic that binds within the seven-transmembrane (7TM) domain of the CaSR, a site distinct from the binding site for the endogenous ligand, calcium, which is located in the large extracellular venus flytrap domain. nih.govbiorxiv.orgalfa-chemistry.com This allosteric binding stabilizes an active conformation of the receptor, thereby increasing its sensitivity to activation by extracellular calcium. nih.gov

In vitro studies using human embryonic kidney (HEK293) cells engineered to express the human CaSR have been instrumental in characterizing these properties. In such systems, Cinacalcet was shown to be a potent and stereoselective activator of the CaSR. For instance, in the presence of a low physiological concentration of extracellular calcium (0.5 mM), Cinacalcet elicited increases in intracellular calcium concentration ([Ca2+]i) in a dose-dependent manner. nih.gov The R-enantiomer (Cinacalcet) is significantly more active than its S-enantiomer, which was found to be at least 75-fold less active in these assay systems, highlighting the stereoselectivity of the interaction. nih.gov Cryo-electron microscopy studies have further elucidated how Cinacalcet binding induces side-chain rearrangements within the transmembrane domain to promote G-protein coupling. nih.gov

Upon activation, the CaSR couples to multiple intracellular G-protein signaling pathways, predominantly the Gq/11 and Gi/o subtypes. nih.govnih.gov Cinacalcet's allosteric modulation enhances the receptor's ability to engage these pathways.

G-protein Coupling and Calcium Transients : The primary pathway for inhibiting parathyroid hormone (PTH) secretion involves the coupling of the CaSR to Gq. This activation stimulates the phosphoinositide-phospholipase C (PLC) pathway. jpp.krakow.plnih.gov PLC activation leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in transient increases in cytosolic calcium concentration ([Ca2+]i). nih.gov This intracellular calcium signal is a key factor in the suppression of PTH synthesis and secretion. nih.gov In vitro studies show Cinacalcet is biased towards promoting Ca2+ mobilization and IP3 metabolite accumulation, favoring the Gq signaling pathway. frontiersin.org

The dual action on both Gq/11 and Gi pathways results in a robust suppression of parathyroid cellular function. nih.gov

Cellular Responses and Physiological Effects in Isolated Cells and Tissues (In Vitro Studies)

The primary and most well-characterized cellular response to Cinacalcet is the potent inhibition of PTH secretion. In vitro studies using primary cultures of parathyroid cells have provided direct evidence for this effect.

In one key study, parathyroid cells were obtained from patients with both primary hyperparathyroidism (PHPT) and secondary hyperparathyroidism (SHPT) who underwent parathyroidectomy. When these cultured cells were exposed to Cinacalcet, a dose-dependent suppression of PTH secretion was observed. nih.gov This finding is significant as it demonstrates the compound's efficacy even in diseased human parathyroid tissue where CaSR expression may be pathologically reduced. nih.gov

Table 1: In Vitro Suppression of PTH Secretion by Cinacalcet in Human Parathyroid Cells nih.gov
Patient GroupCinacalcet ConcentrationMean PTH Suppression Rate (± SD)
Primary Hyperparathyroidism (PHPT)1000 nmol/l61% ± 21%
Secondary Hyperparathyroidism (SHPT)1000 nmol/l61% ± 19%

Similarly, studies on cultured bovine parathyroid cells showed that Cinacalcet, in the presence of 0.5 mM extracellular Ca2+, produced a concentration-dependent decrease in PTH secretion with an IC50 (half-maximal inhibitory concentration) value of 28 nM. nih.gov

Beyond its immediate effects on hormone secretion, Cinacalcet also influences parathyroid cell proliferation. Chronic kidney disease often leads to parathyroid hyperplasia, a condition characterized by an increase in the number of parathyroid cells. nih.gov Preclinical studies in rodent models of secondary hyperparathyroidism have shown that treatment with Cinacalcet can prevent the development of parathyroid gland hyperplasia and even reverse established hyperplasia. nih.govresearchgate.net

The mechanism underlying this anti-proliferative effect involves the modulation of cell cycle regulators. In these rodent models, the Cinacalcet-mediated regression of parathyroid hyperplasia was accompanied by an increased expression of the cyclin-dependent kinase inhibitor p21. frontiersin.orgnih.gov The p21 protein acts as a brake on cell cycle progression, and its upregulation is a potential mechanism by which Cinacalcet inhibits the proliferation of parathyroid cells. nih.gov In vitro data has also suggested that Cinacalcet can induce apoptosis in human parathyroid cells, although this may be countered by other proliferative signals in severe disease states. researchgate.net

To understand the broader pharmacological profile of Cinacalcet, in vitro screening studies have been conducted to assess its interaction with other receptors and ion channels. While its primary target is the CaSR, at higher concentrations, Cinacalcet can interact with other proteins.

A comprehensive study tested Cinacalcet against a panel of 77 different protein binding sites. The results indicated that while the compound is highly selective for the CaSR at therapeutic concentrations, it can affect the binding of native ligands to several other channels, transporters, and receptors at higher, micromolar concentrations. nih.gov These interactions are generally considered non-specific but provide insight into the compound's broader bioactivity.

Table 2: Secondary In Vitro Binding Affinities of Cinacalcet nih.gov
TargetIC50 (μM)Target Class
Opioid mu receptor0.24GPCR
5-HT1A receptor0.32GPCR
Haloperidol-sensitive sigma sites0.62Receptor
Na+ channel (site 2)0.99Ion Channel
Dopamine D3 receptor1.1GPCR
Noradrenaline transporter1.2Transporter
Dopamine transporter1.3Transporter
Histamine H2 receptor1.4GPCR
Muscarinic M5 receptor1.6GPCR
Ca2+ channel (verapamil site)1.8Ion Channel
Serotonin (5-HT) transporter2.2Transporter

Structure-Activity Relationship (SAR) Studies of Cinacalcet Analogs

The development of cinacalcet as a first-in-class calcimimetic spurred further research into analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies have been crucial in identifying key structural motifs that govern the potency and selectivity of these compounds as allosteric modulators of the calcium-sensing receptor (CaSR). These investigations have primarily focused on modifications of the core phenylalkylamine scaffold of cinacalcet to enhance efficacy, reduce off-target effects, and improve pharmacokinetic properties.

A significant breakthrough in the exploration of cinacalcet analogs was the discovery of evocalcet (B607391), a second-generation calcimimetic. The development of evocalcet was driven by the need to address gastrointestinal side effects and the potent inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme associated with cinacalcet. Researchers hypothesized that hindering the basic amine in the cinacalcet structure could weaken its affinity for CYP2D6. This led to the synthesis of a series of pyrrolidine-containing analogs. nih.gov

Systematic optimization of cinacalcet also led to the discovery of LNP1892, a precision calcimimetic with a more favorable pharmacokinetic profile. The design of LNP1892 focused on reducing the high lipophilicity (cLogP) and basicity (pKa) of cinacalcet. nih.gov

Key findings from these SAR studies reveal the importance of several structural features:

The (R)-α-methylbenzylamine moiety: The stereochemistry at the chiral center is critical for activity. The (R)-enantiomer of cinacalcet is significantly more potent than the (S)-enantiomer, highlighting a specific stereochemical requirement for optimal interaction with the CaSR.

The trifluoromethylphenyl group: The trifluoromethyl substitution on the phenyl ring is a key contributor to the compound's potency. Modifications in this region can significantly impact activity.

The secondary amine: The basic nitrogen atom in the linker between the two aromatic moieties is essential for the agonistic activity of these compounds, as it is believed to interact with glutamic acid residue 837 (Glu837) of the CaSR.

Introduction of a pyrrolidine (B122466) ring: Replacing the linear ethylamine (B1201723) linker with a pyrrolidine ring, as seen in evocalcet, was found to reduce CYP2D6 inhibition while maintaining potent CaSR agonistic activity. nih.gov

Modifications to reduce lipophilicity and basicity: A systematic approach to lower the cLogP and pKa of cinacalcet analogs resulted in compounds like LNP1892 with improved pharmacokinetic properties. nih.gov

The following data tables summarize some of the key findings from these preclinical SAR investigations.

In Vitro Activity of Cinacalcet and Select Analogs
CompoundModification from CinacalcetCaSR Agonistic Activity (EC50, nM)CYP2D6 Inhibition (IC50, µM)
Cinacalcet-19<0.1
EvocalcetIntroduction of a pyrrolidine ring162.9
Pharmacokinetic Properties of Cinacalcet and an Optimized Analog
CompoundcLogPpKaIn Vitro Potency (EC50, nM)
Cinacalcet5.19.142
LNP1892 (Compound 23a)3.87.818

Preclinical Pharmacokinetics and Metabolism Studies Non Human Models

Absorption, Distribution, and Excretion (ADE) in Animal Models

Studies in various animal models have been fundamental to characterizing the ADME profile of cinacalcet (B1662232). The use of isotopically labeled compounds like Cinacalcet-d4 hydrochloride is instrumental in these evaluations, facilitating accurate measurement of the drug's disposition.

Following oral administration, cinacalcet is well-absorbed across multiple species. In studies involving monkeys, the oral bioavailability of cinacalcet-derived radioactivity was found to be greater than 74%. The volume of distribution is high, measured at approximately 1000 L, which indicates extensive tissue distribution.

In rats, cinacalcet-derived radioactivity has been shown to distribute widely into most tissues, with no significant differences observed between genders. This extensive distribution is a key factor in its pharmacokinetic profile. Plasma protein binding is high, ranging from 93% to 97%.

Table 1: Bioavailability and Distribution Parameters of Cinacalcet in Animal Models

Parameter Finding Species
Oral Bioavailability >74% (of radioactivity) Monkeys
Volume of Distribution ~1000 L General
Tissue Distribution Widely distributed into most tissues Rats

| Plasma Protein Binding | 93-97% | General |

The elimination of cinacalcet and its metabolites occurs through multiple pathways in animal models. Studies in mice, rats, and monkeys show that radioactivity from the labeled compound is excreted rapidly through both hepatobiliary and urinary routes. In rats with cannulated bile ducts, biliary excretion was confirmed as a major route of elimination. The terminal half-life of cinacalcet is approximately 30 to 40 hours. After absorption, drug concentrations decline in a biphasic manner, with an initial half-life of about 6 hours.

In humans, for comparison, approximately 80% of a dose is recovered in the urine and 15% in the feces, highlighting the primary role of renal excretion for the metabolites.

In Vitro Metabolic Pathway Elucidation

In vitro studies using systems such as liver microsomes and hepatocytes are essential for identifying the metabolic pathways of a drug candidate. This compound is frequently used in these assays as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of the parent compound and its metabolites.

Cinacalcet undergoes extensive metabolism through two primary pathways:

Oxidative N-dealkylation: This process leads to the formation of carboxylic acid derivatives. These derivatives are subsequently metabolized further through β-oxidation and conjugation with glycine (B1666218) before excretion.

Oxidation of the naphthalene (B1677914) ring: This pathway results in the formation of dihydrodiols, which are then conjugated with glucuronic acid and excreted in the urine and bile.

The major circulating metabolites found in plasma are the carboxylic acid metabolites and dihydrodiol glucuronides. These metabolites have been found to have minimal to no calcimimetic activity. Unchanged cinacalcet accounts for less than 1% of the circulating radioactivity in plasma. The metabolite profile of cinacalcet is qualitatively similar between preclinical animal models and humans.

The metabolism of cinacalcet is mediated by multiple cytochrome P450 (CYP) enzymes. The primary enzymes responsible for its biotransformation are CYP3A4, CYP2D6, and CYP1A2. In vitro studies have confirmed that these multiple CYP isozymes are involved in its metabolism.

Cinacalcet itself is also a potent inhibitor of CYP2D6. In vitro studies determined its IC50 for CYP2D6 inhibition to be 70 nM, and its K(i) value is 0.087 micromol/L, which is comparable to the potent CYP2D6 inhibitor quinidine (B1679956). In contrast, it has a minimal inhibitory effect on other CYP enzymes like CYP1A2, CYP2C9, CYP2C19, and CYP3A4, with IC50 values greater than 10 µM.

Table 2: Cytochrome P450 Enzymes Involved in Cinacalcet Metabolism

Enzyme Role in Metabolism Interaction
CYP3A4 Primary metabolizing enzyme Substrate
CYP2D6 Primary metabolizing enzyme Substrate and Potent Inhibitor
CYP1A2 Primary metabolizing enzyme Substrate
CYP2C9 Minimal role Minimal inhibition by cinacalcet

| CYP2C19 | Minimal role | Minimal inhibition by cinacalcet |

Metabolic stability assays are conducted to predict the in vivo clearance of a compound. These assays measure the rate of disappearance of the parent drug over time when incubated with metabolically active systems like liver microsomes or hepatocytes. Intact hepatocytes are a comprehensive model as they contain a full suite of phase I (like CYPs) and phase II (conjugating) enzymes.

For cinacalcet, its extensive metabolism indicates that it is relatively labile in these in vitro systems. Such studies are crucial early in drug development to rank compounds and predict their pharmacokinetic behavior in humans. The results from these assays, showing that cinacalcet is a substrate for multiple CYP enzymes, were predictive of the in vivo observations and helped guide the design of clinical drug-drug interaction studies.

Investigation of Enzyme Inhibition and Induction Potential (In Vitro Studies)

In vitro studies have been instrumental in characterizing the potential of cinacalcet to inhibit or induce major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. These studies are crucial for predicting potential drug-drug interactions in clinical settings.

Research findings indicate that cinacalcet is a potent and specific inhibitor of CYP2D6. uspharmacist.comfda.gov Conversely, it demonstrates a low potential for inhibition or induction of other key CYP isoforms involved in drug metabolism.

Enzyme Inhibition

Detailed investigations using human liver microsomes and recombinant CYP enzymes have elucidated the inhibitory profile of cinacalcet. The primary and most significant finding is its strong inhibition of CYP2D6. uspharmacist.comfda.govnih.govconsultaremedios.com.br One in vitro study determined the inhibition constant (Ki) for cinacalcet on CYP2D6 to be 0.087 µmol/L, a potency comparable to that of quinidine (Ki of 0.064 µmol/L), a well-known strong CYP2D6 inhibitor. pk-db.com Another study reported an IC50 value of 70 nM for the inhibition of bufuralol (B1668043) 1'-hydroxylation, a reaction specifically mediated by CYP2D6. fda.gov

In contrast, cinacalcet shows little to no inhibitory activity against other major CYP enzymes at clinically relevant concentrations. consultaremedios.com.br Studies have consistently shown that it does not appreciably inhibit CYP1A2, CYP2C9, CYP2C19, and CYP3A4. uspharmacist.comfda.govnih.gov The lack of inhibition of CYP3A4 was further confirmed in a clinical study using midazolam, a sensitive CYP3A substrate, where cinacalcet administration did not alter its pharmacokinetics. nih.gov

The table below summarizes the in vitro inhibitory effects of cinacalcet on various cytochrome P450 enzymes.

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Cinacalcet

Enzyme Finding Reported Value (Ki / IC50)
CYP2D6 Strong Inhibitor Ki: 0.087 µmol/L pk-db.com
IC50: 70 nM fda.gov
CYP1A2 Not an Inhibitor -
CYP2C9 Not an Inhibitor -
CYP2C19 Not an Inhibitor -

| CYP3A4 | Not an Inhibitor | - |

Enzyme Induction

In vitro enzyme induction studies have also been conducted to assess the potential of cinacalcet to increase the expression of CYP enzymes. The results from these studies indicate that cinacalcet is not an inducer of cytochrome P450 enzymes. uspharmacist.comfda.gov Specifically, no significant induction was observed for CYP1A2, CYP2C19, and CYP3A4. consultaremedios.com.br

Table 2: In Vitro Induction Potential of Cinacalcet on Cytochrome P450 Enzymes

Enzyme Finding
CYP1A2 Not an Inducer consultaremedios.com.br
CYP2C19 Not an Inducer consultaremedios.com.br

| CYP3A4 | Not an Inducer consultaremedios.com.br |

These preclinical in vitro findings highlight a specific interaction between cinacalcet and CYP2D6, identifying it as a potent inhibitor of this enzyme pathway, while indicating a low likelihood of clinically significant drug interactions arising from the inhibition or induction of other major CYP enzymes.

Advanced Analytical Methodologies and Bioanalytical Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS methods are central to the bioanalysis of cinacalcet (B1662232), providing the necessary capabilities to detect and quantify the compound at low concentrations in complex biological samples. nih.govnih.gov

The development of quantitative assays for cinacalcet and its metabolites is a critical step in understanding its pharmacokinetic and metabolic profile. Cinacalcet is eliminated primarily through metabolism, with key pathways including N-dealkylation to form carboxylic acid derivatives and oxidation of the naphthalene (B1677914) ring to create dihydrodiols. researchgate.net Consequently, robust analytical methods must be able to quantify not only the parent drug but also these inactive circulating metabolites. researchgate.net

Assay development typically involves a sample preparation step to extract the analytes from the biological matrix. Common techniques include liquid-liquid extraction (LLE) ovid.comnih.gov and protein precipitation. nih.gov For instance, a one-step protein precipitation using acetonitrile (B52724) has been shown to be a rapid and effective method for extracting cinacalcet from human plasma. nih.gov LLE, using solvents like diethyl ether and dichloromethane, has also been successfully employed to isolate cinacalcet from small plasma volumes. ovid.com These extraction methods are followed by chromatographic separation and detection by mass spectrometry, allowing for precise quantification against a calibration curve. The resulting data is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Optimization of both chromatographic and spectrometric parameters is paramount for developing a highly sensitive and specific LC-MS/MS method. Specificity is achieved by using the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. bvsalud.org For cinacalcet, the precursor-to-product ion transition is typically monitored at m/z 358.2 → m/z 155.2 or similar values, while the deuterated internal standard (Cinacalcet-d4) is monitored at m/z 362.3 → m/z 155.0. nih.govbvsalud.org

Chromatographic conditions are optimized to ensure a good peak shape, adequate retention time, and separation from endogenous interferences. This involves the careful selection of the analytical column, mobile phase composition, and flow rate. Reversed-phase columns, such as C18, are commonly used for separating cinacalcet from plasma components. nih.govnih.govbiointerfaceresearch.com Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is frequently employed to achieve efficient separation and enhance ionization. nih.govnih.govamazonaws.com The optimization of these parameters allows for methods with a low lower limit of quantification (LLOQ), often reaching levels as sensitive as 0.05 ng/mL, which is sufficient for pharmacokinetic studies. nih.govnih.gov

Table 1: Examples of Optimized LC-MS/MS Parameters for Cinacalcet Analysis
Analytical ColumnMobile PhaseFlow Rate (mL/min)Ionization ModeMRM Transition (m/z) (Cinacalcet)MRM Transition (m/z) (Internal Standard)Reference
Eclipse Plus C18Methanol-water-ammonium formate (B1220265) system (gradient)0.6Positive ESINot SpecifiedNot Specified nih.gov
C18 columnA: Water (0.1% formic acid) B: Acetonitrile-water (95:5, v/v) (0.2% formic acid) (gradient)Not SpecifiedPositive Ionization358.2 → 155.2362.3 → 155.0 (Cinacalcet-d4) nih.gov
Inertsil SIL-150AAcetonitrile, water, and formic acid (90:10:1, v/v/v)0.35Positive ESI358.1 → 155.1316.0 → 212.1 (Fendiline) bvsalud.org
Bio-basic SCX5mM Ammonium acetate (pH 4.0): Acetonitrile (40:60, v/v)1.2Positive APINot SpecifiedNot Specified (Cinacalcet-d3) amazonaws.com
Zorbax Eclipse XDB-C18Not SpecifiedNot SpecifiedPositive Ion ModeNot SpecifiedNot Specified (Cinacalcet-d3) nih.gov

Role of Cinacalcet-d4 Hydrochloride as a Quantitative Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. This compound, a deuterated analog of cinacalcet, serves as an ideal internal standard for this purpose. nih.gov

An internal standard is added at a known concentration to all samples, including calibration standards and unknown study samples, at the beginning of the sample preparation process. nih.gov Because Cinacalcet-d4 has nearly identical chemical and physical properties to the unlabeled cinacalcet, it behaves similarly during extraction, chromatography, and ionization. nih.gov

This co-analysis allows the SIL-IS to compensate for potential variability or loss during sample handling and analysis. Any inconsistencies in extraction recovery or matrix-induced ion suppression or enhancement will affect both the analyte and the internal standard to a similar degree. ovid.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, leading to a significant improvement in the method's accuracy and precision. nih.gov Validation studies for methods using deuterated cinacalcet as an internal standard consistently report high accuracy (often within 96-106%) and excellent precision, with relative standard deviations (%RSD) well below 15%. nih.govnih.govbvsalud.org

The robust nature of LC-MS/MS methods using this compound as an internal standard allows for their application across a wide range of complex biological matrices. These methods have been successfully validated and applied to the quantification of cinacalcet in human plasma, which is essential for clinical pharmacokinetic studies. nih.govnih.govbvsalud.org

Beyond human plasma, these analytical techniques are crucial in preclinical research involving animal models. Methods have been developed for the determination of cinacalcet enantiomers in rat plasma, providing insights into species-specific pharmacokinetics. semanticscholar.org Studies have also shown that cinacalcet distributes widely into most tissues in rats, and the analytical methodologies are applicable for quantifying the compound in these tissue homogenates. researchgate.net Furthermore, in the context of in vitro research, which may involve studies on cultured cells to understand mechanisms of action, these quantitative methods are vital. nih.govresearchgate.netnih.gov They allow researchers to accurately measure the concentration of cinacalcet in the in vitro media, enabling a precise correlation between drug exposure and the observed biological or cellular effects. nih.govbegellhouse.com

Other Chromatographic and Spectroscopic Techniques for Research Analysis

While LC-MS/MS is the preferred method for bioanalytical quantification due to its sensitivity and specificity, other analytical techniques are also employed in the analysis of cinacalcet, particularly for bulk drug substance and pharmaceutical formulations. proquest.com

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or photodiode array (PDA) detection is one of the most widely used methods for the analysis of cinacalcet. proquest.comproquest.com These methods are typically used for quality control of the active pharmaceutical ingredient (API) and in tablet dosage forms. biointerfaceresearch.comresearchgate.netwisdomlib.org A common approach involves a reversed-phase C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, with detection at wavelengths around 282 nm. biointerfaceresearch.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that has been developed for the analysis of cinacalcet in its bulk form. proquest.comproquest.comwjpr.net

Spectroscopic Methods: UV-Visible spectrophotometry is a simple, economical, and accurate technique for the quantitative analysis of cinacalcet in bulk and pharmaceutical formulations. proquest.comproquest.com Methods have been developed based on measuring the absorbance at its maximum wavelength (λmax), which is around 271-282 nm. wjpr.netscispace.com Colorimetric methods have also been reported, involving a derivatization reaction, such as with 1,2-naphthoquinone-4-sulphonate (NQS), to produce a colored product that can be quantified in the visible region of the spectrum. scispace.comresearchgate.net

Other Techniques: Other analytical methods reported in the literature for the analysis of cinacalcet include fluorimetry and capillary electrophoresis, highlighting the diverse range of techniques available for the characterization and quantification of this compound. nih.govproquest.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the foremost technique for the determination of Cinacalcet in biological matrices like human plasma. In these applications, this compound is the preferred internal standard (IS) due to its chemical similarity to the analyte and its distinct mass, which allows for precise quantification. nih.govcleanchemlab.com

The chromatographic separation is typically achieved on a C18 reverse-phase column. nih.govcleanchemlab.com Methodologies often employ a gradient elution system to ensure effective separation of Cinacalcet from endogenous plasma components. For instance, one validated LC-MS/MS method utilizes a mobile phase consisting of water with 0.1% formic acid (Phase A) and an acetonitrile-water mixture (95:5, v/v) with 0.2% formic acid (Phase B). nih.govcleanchemlab.com The quantification is performed using a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions monitored are m/z 358.2 → m/z 155.2 for Cinacalcet and m/z 362.3 → m/z 155.0 for the Cinacalcet-d4 internal standard. nih.govcleanchemlab.com This mass difference ensures that the signals from the analyte and the internal standard are clearly distinguished, which is the fundamental purpose of using a deuterated standard.

Other HPLC methods have been developed for the analysis of Cinacalcet and its impurities, employing various columns and mobile phases. One such method uses a Purospher® STAR Phenyl column with a mobile phase of sodium perchlorate (B79767) solution and acetonitrile, with UV detection at 215 nm. While not directly analyzing for Cinacalcet-d4, these methods establish the chromatographic behavior of the parent compound, which is nearly identical to its deuterated counterpart under HPLC conditions.

ParameterLC-MS/MS Method 1HPLC-UV Method 2
ColumnC18Purospher® STAR Phenyl (5 µm)
Mobile PhaseA: Water (0.1% formic acid) B: Acetonitrile:Water (95:5) (0.2% formic acid)A: 10 mmol/L Sodium perchlorate (pH 2.5) B: Acetonitrile
DetectionPositive ESI-MS/MSUV at 215 nm
Internal StandardCinacalcet-d4Not specified
Monitored Transitions (m/z)Cinacalcet: 358.2 → 155.2 Cinacalcet-d4: 362.3 → 155.0N/A

Spectrophotometric and Spectrofluorometric Determinations in Research Samples

While this compound is primarily used in mass spectrometry-based assays, the spectroscopic properties of the parent compound, Cinacalcet, have been well-characterized. These methods are valuable for the analysis of bulk drug substance and pharmaceutical formulations.

Spectrophotometric Methods: UV-Vis spectrophotometry offers a simple and accessible method for Cinacalcet quantification. The compound exhibits a maximum absorption (λmax) at approximately 281 nm to 282 nm when dissolved in solvents like methanol. alentris.org Another approach involves a derivatization reaction. For example, Cinacalcet reacts with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium (pH 8.5) to produce an orange-red product with a maximum absorption peak at 490 nm. synzeal.com This colorimetric method allows for quantification in the visible range, minimizing interference from excipients that absorb in the UV region. synzeal.com

MethodPrincipleWavelength (nm)Key Findings
UV SpectrophotometryDirect UV absorbanceλmax ≈ 281-282Linear response observed in the range of 5-15 μg/ml.
Visible SpectrophotometryDerivatization with NQSλmax = 490Forms a colored product, allowing for quantification in the visible spectrum.
SpectrofluorometryNative fluorescenceExcitation: 280, Emission: 320Highly sensitive method with a linear range of 5.0–400.0 ng/ml.

Advanced NMR and IR Spectroscopy for Detailed Chemical Characterization

While specific NMR and IR spectra for this compound are not widely published, its structure can be definitively characterized by these techniques, drawing inferences from the well-documented spectra of Cinacalcet. The key feature of Cinacalcet-d4 is the replacement of four hydrogen atoms with deuterium (B1214612) on the propane (B168953) chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum of Cinacalcet, signals corresponding to the protons on the propane chain would be present. For Cinacalcet-d4, these specific proton signals would be absent, providing unambiguous confirmation of deuterium incorporation. The remaining signals, such as those from the naphthyl and trifluoromethylphenyl rings and the methyl group, would remain, confirming the integrity of the rest of the molecular structure. ¹³C NMR would show signals for all carbon atoms, though the signals for the deuterated carbons might show splitting due to carbon-deuterium coupling and a slight shift.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides information about its functional groups. In the IR spectrum of Cinacalcet, one would expect to see characteristic C-H stretching vibrations. For Cinacalcet-d4, these would be replaced by C-D stretching vibrations, which occur at a lower frequency (wavenumber) due to the heavier mass of deuterium. This shift is a hallmark of isotopic labeling and serves as a key characterization point. The synthesis of deuterated analogs like Cinacalcet-d4 involves intermediates derived from compounds such as 3-(trifluoromethyl)benzaldehyde, and spectroscopic analysis is crucial at each step to ensure the correct structure is being formed.

Method Validation and Quality Control in Research Settings

The validation of bioanalytical methods is essential to ensure that the results are reliable and reproducible. For methods quantifying Cinacalcet, where this compound is used as an internal standard, validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH).

Assessment of Linearity, Sensitivity (LOD/LOQ), Precision, and Accuracy

Validation reports for LC-MS/MS methods for Cinacalcet provide detailed data on key performance parameters.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Cinacalcet, calibration curves are consistently linear over a wide range of concentrations, from as low as 0.05 ng/mL up to 100,000 ng/mL, with correlation coefficients (r²) typically greater than 0.999. nih.govcleanchemlab.com

Sensitivity (LOD/LOQ): The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For bioanalytical LC-MS/MS methods for Cinacalcet, the LOQ is often established at levels as low as 0.05 ng/mL to 0.1 ng/mL in human plasma. nih.govcleanchemlab.com For an HPLC-UV method, the LOD and LOQ for Cinacalcet were reported as 0.21 µg/mL and 0.65 µg/mL, respectively.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the relative standard deviation (%RSD), while accuracy refers to the closeness of a measured value to the true value, expressed as percent recovery. For Cinacalcet bioanalytical methods, intra- and inter-day precision values are typically below 5.8%, and accuracy ranges between 96.0% and 106.0%, demonstrating the method's reliability. nih.govcleanchemlab.com

ParameterLC-MS/MS MethodHPLC-UV MethodSpectrofluorometric Method
Linearity Range0.05–20.0 ng/mL25-150 µg/mL5.0–400.0 ng/mL
Correlation Coefficient (r²)> 0.990.9990.9999
LODNot reported0.21 µg/mL1.19 ng/mL
LOQ0.05 ng/mL0.65 µg/mL3.62 ng/mL
Precision (%RSD)< 5.8%< 2%Not specified
Accuracy (% Recovery)96.0% - 106.0%98% - 102%100.42% ± 1.39

Stability-Indicating Method Development for Research Purposes

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Such methods are crucial for determining the shelf-life and storage conditions of a drug.

For Cinacalcet, stability-indicating HPLC methods have been developed and validated through forced degradation studies. In these studies, the drug is exposed to a variety of stress conditions as mandated by ICH guidelines, including:

Acid Hydrolysis (e.g., 0.1 N HCl)

Base Hydrolysis (e.g., 0.1 N NaOH)

Oxidative Degradation (e.g., 3% H₂O₂)

Thermal Stress (e.g., heating at 50°C)

Photolytic Stress (e.g., exposure to UV light)

The results of these studies show that Cinacalcet is susceptible to degradation under oxidative, acidic, and basic conditions, while being relatively stable under thermal and photolytic stress. nih.gov The developed HPLC methods were able to effectively separate the intact Cinacalcet peak from the peaks of the degradation products. The purity of the Cinacalcet peak in stressed samples is often confirmed using a photodiode array (PDA) detector, where the peak purity angle is found to be less than the purity threshold, confirming the specificity of the method. These validated stability-indicating methods are essential for quality control in research and manufacturing settings.

Applications in Drug Discovery and Basic Biomedical Research

Use as a Research Tool for Calcium-Sensing Receptor (CaSR) Biology and Ligand-Receptor Interactions

Cinacalcet (B1662232) is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis. clinicaltrials.govguidetopharmacology.org It enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH). nih.govnih.govnih.gov Understanding the intricate details of how ligands like Cinacalcet interact with and modulate the CaSR is a fundamental area of biomedical research.

In these investigations, Cinacalcet-d4 Hydrochloride is indispensable. Researchers studying the pharmacodynamics of Cinacalcet and its effect on CaSR signaling pathways in vitro and in vivo rely on sensitive bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to measure drug concentrations in biological matrices. researchgate.net this compound is the ideal internal standard for these assays. researchgate.net By adding a known quantity of the deuterated compound to experimental samples, scientists can accurately quantify the concentration of the non-deuterated Cinacalcet, correcting for any variability during sample extraction, processing, and instrument analysis. This precision is vital for establishing accurate concentration-response curves, determining binding affinities, and elucidating the molecular mechanisms through which Cinacalcet modulates CaSR activity. nih.govnih.gov

Contribution to Preclinical Lead Optimization in Calcimimetic Development

The clinical use of Cinacalcet has paved the way for the development of new-generation calcimimetics with potentially improved properties, such as fewer side effects or a different pharmacokinetic profile. nih.govresearchgate.net During the preclinical phase, new chemical entities are synthesized and evaluated. Cinacalcet often serves as the benchmark compound against which these new "lead" compounds are compared.

This compound plays a significant role in this lead optimization process. In head-to-head preclinical studies, the pharmacokinetic profiles of new calcimimetic candidates are compared directly with Cinacalcet. These studies, involving animal models, assess parameters like absorption, distribution, metabolism, and excretion (ADME). The use of this compound as an internal standard ensures the robust and accurate quantification of Cinacalcet, allowing for a reliable comparison with the novel compounds being tested. This comparative analysis is crucial for selecting the most promising candidates to advance into further development. nih.gov For instance, new compounds like Evocalcet (B607391) were developed through structural modifications of Cinacalcet to decrease the inhibitory effect on certain metabolic enzymes. nih.govresearchgate.net

Utility in Investigating Drug-Drug Interactions (In Vitro Enzyme Studies)

Cinacalcet is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2D6, and CYP1A2 being the primary contributors. nih.govresearchgate.net Furthermore, in vitro and clinical studies have demonstrated that Cinacalcet is a strong inhibitor of CYP2D6. nih.govresearchgate.netnih.gov This creates a potential for drug-drug interactions (DDIs) when Cinacalcet is co-administered with other drugs that are substrates for this enzyme.

In vitro enzyme studies using human liver microsomes or recombinant CYP enzymes are essential for characterizing these metabolic pathways and predicting potential DDIs. In these experiments, this compound is used as an internal standard to precisely quantify the rate of Cinacalcet metabolism by different CYP isoforms. It is also used in assays to determine the inhibitory potency (e.g., IC50 or Kᵢ values) of Cinacalcet against various enzymes. For example, a study using dextromethorphan (B48470) as a probe substrate for CYP2D6 confirmed Cinacalcet's potent inhibitory effect. nih.gov The accuracy afforded by using a stable isotope-labeled standard like this compound is paramount for generating reliable data for regulatory submissions and for providing guidance on managing potential drug interactions in a clinical setting.

Table 1: Cytochrome P450 (CYP) Enzymes Involved in Cinacalcet Metabolism and Interaction
CYP EnzymeRole in Cinacalcet MetabolismInteraction PotentialReference
CYP3A4Primary metabolic pathwaySubstrate nih.gov
CYP2D6Primary metabolic pathwaySubstrate and Strong Inhibitor nih.govresearchgate.netnih.gov
CYP1A2Primary metabolic pathwaySubstrate nih.gov
CYP2C9Not a primary pathwayNot a significant inhibitor fda.gov
CYP2C19Not a primary pathwayNot a significant inhibitor fda.gov

Application in Permeability and Transport Studies (e.g., in vitro cell models)

To predict the oral absorption of a drug, researchers often use in vitro models of the intestinal barrier, such as Caco-2 cell monolayers. These cells, when grown on a permeable support, differentiate to form a barrier that mimics the human intestinal epithelium. Permeability studies using these models help to classify drugs according to their potential for absorption in humans.

This compound is a valuable tool in these transport studies. A study investigating the potential interaction between Cinacalcet and Diclofenac utilized Caco-2 cell monolayers to assess permeability. nih.gov The study measured the apparent permeability coefficient (Papp), which quantifies the rate at which a drug crosses the cell monolayer. In such experiments, this compound would be used as an internal standard in the LC-MS analysis of samples taken from both the apical (donor) and basolateral (receiver) compartments. This ensures an accurate determination of the amount of Cinacalcet that has been transported across the cells, leading to a reliable calculation of the Papp value. nih.gov

Table 2: Example Data from In Vitro Permeability Study
CompoundConditionApparent Permeability Coefficient (Papp) (cm/s)Reference
CinacalcetAdministered alone3.6 x 10-6 nih.gov
CinacalcetCo-administered with Diclofenac1.8 x 10-6 nih.gov

Establishment as a Reference Standard for Analytical and Pharmaceutical Quality Control

Ensuring the quality, purity, and strength of an active pharmaceutical ingredient (API) and its final dosage form is a fundamental requirement of pharmaceutical manufacturing. This is achieved through robust and validated analytical methods. This compound is established as a reference standard for the quantitative analysis of Cinacalcet in quality control laboratories. pharmaffiliates.com

Numerous analytical methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the determination of Cinacalcet and its potential impurities in bulk drug and tablet formulations. scirp.orgnih.govbiointerfaceresearch.com In methods that use mass spectrometry detection (LC-MS), this compound is the preferred internal standard. researchgate.net Its properties ensure that it behaves almost identically to the non-deuterated Cinacalcet during chromatographic separation, but it is easily distinguished by the mass detector. This co-elution and mass differentiation allows it to compensate for any potential matrix effects or fluctuations in instrument performance, thereby ensuring the highest level of accuracy and precision in the final assay results. This is critical for lot release testing and stability studies, confirming that the commercial product meets all required specifications. scirp.orgsmsjournals.com

Future Research Directions and Methodological Advancements

Exploration of Novel and Greener Deuteration Techniques

The synthesis of deuterated compounds, including Cinacalcet-d4 Hydrochloride, is moving towards more efficient, selective, and environmentally sustainable methods. Traditional deuteration techniques often involve harsh reaction conditions, the use of expensive deuterium (B1214612) gas (D2), or multi-step syntheses that are not ideal for complex pharmaceutical molecules.

Novel Catalytic Systems: A significant area of research is the development of advanced catalytic systems for hydrogen isotope exchange (HIE). salamandra.net Transition metal catalysts, particularly those based on iridium, palladium, and ruthenium, have shown great promise in facilitating the direct exchange of C-H bonds with deuterium from sources like heavy water (D₂O). researchgate.netacs.orgacanthusresearch.com These methods offer the potential for late-stage deuteration, where deuterium is introduced into a fully or partially assembled molecule, which is a more efficient approach. pharmaceutical-technology.com

C-H Activation: A key technology in modern deuteration is transition metal-catalyzed C-H activation. researchgate.netbioscientia.de This approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Research is focused on developing catalysts that can selectively target specific C-H bonds in a complex molecule like Cinacalcet (B1662232), enabling precise control over the location of deuterium incorporation.

Greener Deuterium Sources and Methods: There is a growing emphasis on "greener" chemistry principles in deuteration. alfa-chemistry.com This includes the use of D₂O as a benign and cost-effective deuterium source, replacing hazardous reagents and solvents. clearsynth.com Photocatalytic methods that utilize light to drive deuteration reactions are also being explored as a more sustainable alternative. clearsynth.com Additionally, innovative approaches such as the Al-H₂O system, where H₂O is replaced with D₂O to generate deuterium in situ, offer a safer and more environmentally friendly option. alfa-chemistry.com

Deuteration TechniqueCatalyst/Reagent ExampleDeuterium SourceKey Advantages
Catalytic Transfer Deuteration Iridium or Palladium complexesDeuterated solvents (e.g., isopropanol-d8)Avoids the use of pressurized D₂ gas, milder reaction conditions.
C-H Activation Ruthenium or Manganese catalystsHeavy water (D₂O)High regioselectivity, applicable to complex molecules. acs.org
Photocatalytic Deuteration II-VI semiconductorsHeavy water (D₂O)Utilizes light energy, mild reaction conditions. clearsynth.com
Base-Mediated Deuteration Potassium hydroxide (B78521) (KOH)DMSO-d₆Metal-free, cost-effective.
Ionic Liquid Catalyzed Exchange 1-n-butyl-2,3-dimethylimidazolium prolinateDeuterated chloroform (B151607) (CDCl₃)Rapid kinetics, high efficiency for specific hydrogens. acs.org

Development of Advanced Spectrometric Approaches for High-Throughput Characterization and Metabolite Profiling

The precise characterization of deuterated compounds and their metabolites is crucial. Advanced spectrometric techniques are being developed to offer higher throughput, greater sensitivity, and more detailed structural information.

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds like this compound. thefdalawblog.comtandfonline.com It allows for the accurate differentiation of H/D isotopologues (molecules that differ only in their isotopic composition). tandfonline.com Tandem mass spectrometry (HRMS/MS) provides further structural information by analyzing the fragmentation patterns of the deuterated molecule, which can help to confirm the location of the deuterium labels. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS is excellent for determining isotopic distribution, NMR spectroscopy remains the gold standard for elucidating the precise location of deuterium atoms within a molecule. acs.org Deuterium NMR (²H NMR) is particularly useful for highly deuterated compounds where proton signals are weak. acs.org Advances in NMR technology, including higher field strengths and cryoprobe technology, are enhancing the sensitivity and resolution of these measurements.

Integrated Spectrometric Platforms: The future lies in the integration of multiple spectrometric techniques for a more comprehensive analysis. The coupling of ultra-performance liquid chromatography (UPLC) with HRMS (UPLC-HRMS) allows for the separation of a deuterated drug from its metabolites before mass analysis, enabling detailed metabolite profiling. nih.gov These integrated platforms are essential for high-throughput screening in drug metabolism studies. nih.gov

Spectrometric TechniqueApplication for Deuterated CompoundsInformation Provided
ESI-HRMS Isotopic purity analysisAccurate mass measurements to determine the distribution of H/D isotopologues. thefdalawblog.comtandfonline.com
UPLC-HRMS/MS Metabolite profiling and identificationSeparation of metabolites followed by fragmentation analysis to identify their structures and the location of deuterium. nih.gov
²H NMR Spectroscopy Structural elucidationDirect detection of deuterium to confirm the specific sites of deuteration within the molecule. acs.org

Integration with Systems Biology Approaches for Comprehensive Mechanistic Insights

Understanding the impact of deuteration on the broader biological system is a key area of future research. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for gaining comprehensive mechanistic insights.

Metabolic Flux Analysis (Fluxomics): Deuterated analogs like this compound can be used as tracers in metabolic flux analysis. thefdalawblog.com By tracking the incorporation and movement of deuterium through metabolic pathways, researchers can quantify the rates of metabolic reactions in real-time. thefdalawblog.com This provides a dynamic view of how the deuterated compound influences cellular metabolism.

Computational Modeling of Kinetic Isotope Effects: The primary reason for the altered pharmacokinetic profile of deuterated drugs is the kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. acs.org Computational methods, such as combined quantum mechanics and molecular mechanics (QM/MM) approaches, are being used to model and predict the magnitude of KIEs in enzymatic reactions. acs.org These models can help to rationalize the observed metabolic profiles and guide the design of future deuterated drug candidates.

Role of Deuterated Analogs in Pharmacoproteomics and Metabolomics Research

Deuterated compounds like this compound are invaluable tools in the fields of pharmacoproteomics and metabolomics, primarily serving as internal standards for quantitative analysis.

Internal Standards in Mass Spectrometry: In quantitative mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accurate and precise quantification. pharmaceutical-technology.comacs.org A deuterated analog, such as this compound, is chemically almost identical to the non-deuterated analyte (Cinacalcet). acs.org This means it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. acs.org By adding a known amount of the deuterated standard to a sample, the signal of the non-deuterated analyte can be normalized, correcting for variations in sample preparation and analysis. acs.org

Applications in Metabolomics: In metabolomics, which involves the comprehensive study of small molecules in a biological system, deuterated standards are crucial for the accurate quantification of metabolites. alfa-chemistry.com They are used to build calibration curves and to correct for analytical variability, leading to more reliable data on metabolic changes in response to a drug or disease. thefdalawblog.com

Quantitative Proteomics: In proteomics, deuterated reagents can be used to label proteins or peptides for relative or absolute quantification. acanthusresearch.comtandfonline.com For example, deuterated alkylating agents can be used to tag cysteine residues, allowing for the comparison of protein abundance between different samples. tandfonline.com While less common than other isotopic labels like ¹³C or ¹⁵N in proteomics, deuterium labeling offers a cost-effective option for certain quantitative workflows. researchgate.net

Research AreaRole of Deuterated AnalogsKey Benefit
Pharmacokinetics Internal standard for LC-MS/MS bioanalysisAccurate quantification of the parent drug and its metabolites in biological matrices. pharmaceutical-technology.com
Metabolomics Internal standard for metabolite quantificationCorrection for matrix effects and analytical variability, leading to reliable metabolic profiling. thefdalawblog.com
Quantitative Proteomics Labeling reagent for relative protein quantificationEnables comparison of protein expression levels between different biological states. tandfonline.com

Regulatory Science Perspectives on Deuterated Reference Materials and Standards

The use of deuterated compounds in pharmaceutical development, particularly as reference materials and standards, is subject to regulatory scrutiny to ensure the quality and reliability of analytical data.

Purity and Characterization: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the quality of reference standards. acs.orgacs.org For a deuterated standard like this compound, this includes thorough characterization to confirm its identity, purity (both chemical and isotopic), and stability. acs.org A critical aspect is the quantification of the residual non-deuterated compound, as this can interfere with the analysis of the analyte. acs.org

Regulatory Guidance: While there are no specific regulatory guidelines solely for deuterated compounds, existing guidelines for bioanalytical method validation and reference standards are applicable. These guidelines emphasize the need for well-characterized internal standards to ensure the accuracy and reproducibility of bioanalytical data submitted in regulatory filings. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is highly recommended by regulatory bodies. acs.org

Deuterated Drugs as New Chemical Entities (NCEs): From a regulatory perspective, the FDA has considered deuterated versions of existing drugs as New Chemical Entities (NCEs). researchgate.nettandfonline.com This is because the substitution of hydrogen with deuterium alters the covalent bonding within the molecule, creating a distinct active moiety. researchgate.net This classification has significant implications for patent protection and market exclusivity. alfa-chemistry.com This regulatory stance underscores the importance of treating deuterated compounds as unique molecular entities that require their own comprehensive characterization and quality control standards. researchgate.nettandfonline.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cinacalcet-d4 Hydrochloride in experimental samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, as described in pharmacopeial guidelines for non-deuterated Cinacalcet Hydrochloride . For isotopic validation, mass spectrometry (MS) coupled with HPLC (LC-MS) is critical to distinguish deuterated species from non-labeled counterparts. Infrared (IR) absorption spectroscopy can confirm structural integrity by comparing characteristic peaks (e.g., N–H stretching) to reference standards .

Q. How should researchers prepare and validate deuterated this compound standards for quantitative assays?

  • Methodology : Synthesize the compound via deuterium exchange under controlled conditions (e.g., acidic deuterated solvents). Validate purity using system suitability tests per USP guidelines, ensuring resolution ≥1.5 between Cinacalcet-d4 and potential impurities (e.g., related compound D) . Calibrate against certified reference materials (CRMs) and confirm isotopic enrichment (>98% deuterium) via nuclear magnetic resonance (NMR) or high-resolution MS .

Q. What are the critical storage conditions for this compound to ensure stability in long-term studies?

  • Methodology : Store lyophilized powder at –20°C in airtight, light-resistant containers. For solution-phase stability, use inert buffers (e.g., pH 6.8 phosphate) and avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data between this compound and its non-deuterated form?

  • Methodology : Conduct comparative PK studies in model organisms, controlling for deuterium isotope effects (e.g., altered metabolic rates due to C–D bond stability). Use tandem mass spectrometry (MS/MS) to track deuterium retention in metabolites. Statistically analyze AUC and half-life differences using mixed-effects models, as done in pharmacogenetic safety studies .

Q. What experimental designs are optimal for assessing the impact of this compound on calcium-sensing receptor (CaSR) binding affinity?

  • Methodology : Perform competitive radioligand binding assays with HEK293 cells expressing human CaSR. Compare IC₅₀ values of Cinacalcet-d4 vs. non-deuterated forms using nonlinear regression. Validate results with computational docking simulations to assess deuterium-induced conformational changes in the binding pocket .

Q. How should researchers address batch-to-batch variability in impurity profiles during this compound synthesis?

  • Methodology : Implement quality-by-design (QbD) principles: optimize reaction parameters (e.g., temperature, solvent purity) via design-of-experiments (DoE). Characterize impurities (e.g., des-deutero byproducts) using LC-MS/MS. Establish acceptance criteria for related substances (e.g., ≤0.15% for any single impurity) aligned with ICH Q3A guidelines .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound studies?

  • Methodology : Use sigmoidal dose-response curves (variable slope) with four-parameter logistic regression. Apply Akaike’s information criterion (AIC) to compare model fits. For in vivo studies, account for inter-individual variability via population PK modeling (e.g., NONMEM) .

Q. How can researchers validate the specificity of this compound in complex biological matrices (e.g., plasma)?

  • Methodology : Spike deuterated compound into blank matrix and analyze via LC-MS/MS. Confirm absence of interference from endogenous compounds (e.g., phospholipids) using matrix effect tests (≤±15% signal variation). Cross-validate with stable isotope dilution assays (SIDA) using ¹³C-labeled internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.